N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of benzo[d]oxazole, piperidine, and chromene moieties
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide, primarily targets G-protein-coupled receptor kinase (GRK)-2 and -5 . These receptors are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these receptors. These pathways play crucial roles in cardiovascular function, and their disruption can lead to various cardiovascular diseases . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions
Preparation of Benzo[d]oxazole Moiety: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Formation of Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling with Chromene Derivative: The final step involves the coupling of the benzo[d]oxazole-piperidine intermediate with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the chromene moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts distinct electronic and steric properties compared to its benzo[d]imidazole and benzo[d]thiazole analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-30-20-8-4-5-16-13-17(23(29)32-21(16)20)22(28)25-14-15-9-11-27(12-10-15)24-26-18-6-2-3-7-19(18)31-24/h2-8,13,15H,9-12,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXNFXCWLRGTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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